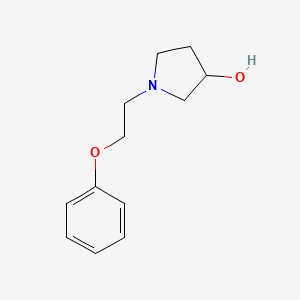

1-(2-Phenoxyethyl)pyrrolidin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-phenoxyethyl)pyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c14-11-6-7-13(10-11)8-9-15-12-4-2-1-3-5-12/h1-5,11,14H,6-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHJLEQHHJSNQGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)CCOC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Studies of 1 2 Phenoxyethyl Pyrrolidin 3 Ol Analogs

Modifications of the Pyrrolidine (B122466) Ring System

The pyrrolidine ring is a key structural feature, and alterations to this moiety have profound effects on the compound's interaction with its biological targets.

The nitrogen atom of the pyrrolidine ring is a common site for modification. N-alkylation and N-cycloalkylation can significantly impact a compound's potency, selectivity, and pharmacokinetic properties. For instance, in related series of pyrrolidine derivatives, the introduction of a benzyl (B1604629) group on the nitrogen, as seen in N-benzylpyrrolidin-2-one derivatives, has been explored to modulate activity. uran.uanih.govmdpi.comnih.gov The size and nature of the alkyl or cycloalkyl group can influence the compound's ability to fit into a receptor's binding pocket. Generally, small, non-bulky alkyl groups are well-tolerated, while larger or more complex substituents can either enhance or diminish activity depending on the specific target.

Table 1: Effect of N-Substitution on Pyrrolidine Analogs

| Compound | N-Substituent | Observed Effect on Activity (General) |

|---|---|---|

| Analog A | -H | Baseline activity |

| Analog B | -CH₃ | Potential for altered potency and selectivity |

| Analog C | -Benzyl | Can significantly modify interaction with binding sites |

For example, the contraction to an azetidine (B1206935) ring introduces greater ring strain, which can alter the orientation of the side chain. Conversely, expansion to a piperidine (B6355638) or azepane ring provides more conformational flexibility. researchgate.netchemrxiv.org Studies on related compounds have shown that piperidine analogs can exhibit different potency and selectivity profiles compared to their pyrrolidine counterparts. nih.govnih.govsigmaaldrich.comresearchgate.net For instance, research on ORL1 receptor agonists demonstrated that 3-phenoxypropyl piperidine analogues are potent agonists. nih.govsigmaaldrich.comresearchgate.net Similarly, the synthesis of azepane derivatives from pyrrolidine precursors has been explored as a method to generate novel chemical entities with distinct biological properties. researchgate.net The choice of ring size is a critical determinant of a compound's pharmacological activity. nih.gov

Table 2: Impact of Ring Size on Activity

| Ring System | General Effect on Molecular Geometry | Potential Impact on Activity |

|---|---|---|

| Azetidine (4-membered) | Increased ring strain, more rigid | Can lead to higher selectivity if the constrained conformation is optimal for binding |

| Pyrrolidine (5-membered) | Balanced flexibility and rigidity | Often serves as a scaffold with favorable properties |

| Piperidine (6-membered) | Greater conformational flexibility (e.g., chair/boat conformations) | May allow for better adaptation to the binding pocket, potentially increasing potency |

The hydroxyl group at the 3-position of the pyrrolidine ring creates a chiral center, meaning the compound can exist as two enantiomers, (R) and (S). The spatial arrangement of this hydroxyl group can be critical for biological activity, as it may be involved in a key hydrogen bond interaction with the target receptor. It is a well-established principle in medicinal chemistry that enantiomers of a chiral drug can have significantly different potencies and even different pharmacological effects. mdpi.com

For many biologically active compounds, one enantiomer is significantly more active than the other. This is because the proteins they interact with are also chiral. The precise orientation of the hydroxyl group in either the (R) or (S) configuration can determine the strength and nature of the interaction with the receptor. For instance, the (R)-enantiomer might be able to form a crucial hydrogen bond that the (S)-enantiomer cannot, leading to a significant difference in binding affinity and efficacy. Therefore, the stereoselective synthesis of each enantiomer is essential to determine which configuration is responsible for the desired biological activity.

Alterations to the Phenoxyethyl Side Chain

The phenoxyethyl side chain is another critical component of the molecule that has been extensively studied to understand its contribution to biological activity.

The two-carbon ethyl linker that connects the pyrrolidine ring to the phenoxy group plays a role in defining the distance and relative orientation between these two key pharmacophoric elements. Inserting a methylene (B1212753) group to create a propyl linker, as seen in 3-phenoxypropyl piperidine analogs, has been shown to be a successful strategy for modulating activity in related series. nih.govsigmaaldrich.comresearchgate.net This extension of the linker can allow the phenoxy group to access different regions of the binding pocket, potentially leading to new or enhanced interactions.

Conversely, shortening the linker or introducing rigidity, for example through the incorporation of a double or triple bond, would also be expected to have a significant impact on activity. The flexibility of the ethyl linker allows for a certain degree of conformational freedom, and altering this flexibility can either pre-organize the molecule into a more active conformation or prevent it from adopting the necessary binding pose. The use of a zinc carbenoid for methylene insertion into N-heteroatom bonds represents a synthetic strategy that could be applied to generate such analogs. nih.govnih.gov

In studies of related compounds targeting the dopamine (B1211576) D4 receptor, substitutions on an aromatic ring were found to be crucial for high affinity and selectivity. nih.govnih.govmdpi.com For example, a methoxy (B1213986) group at the para position might engage in a favorable interaction with a specific amino acid residue in the receptor, whereas a bulky substituent might cause a steric clash, reducing activity. The position of the substituent is also critical; an ortho-substituted analog will have a different spatial profile than a para-substituted one, which can lead to different binding modes and activities. nih.gov

Table 3: Effect of Phenyl Ring Substitution on Activity of Analogs

| Substituent | Position | General Property | Potential Effect on Activity |

|---|---|---|---|

| -F, -Cl | para | Electron-withdrawing, lipophilic | Can enhance binding through halogen bonding or hydrophobic interactions |

| -OCH₃ | para | Electron-donating, polar | May form hydrogen bonds or have favorable electronic interactions |

| -CH₃ | meta | Electron-donating, lipophilic | Can increase potency by occupying a hydrophobic pocket |

| -OH | ortho | Electron-donating, H-bond donor/acceptor | May introduce a key hydrogen bonding interaction, significantly increasing affinity |

Replacement of the Phenoxy Group with Other Aromatic/Heteroaromatic Moieties

The phenoxy group in the parent compound serves as a crucial hydrophobic and aromatic feature. Replacing this group with other aromatic or heteroaromatic systems has been a key strategy to explore new chemical space and modulate biological activity. Studies have shown that the nature of this aromatic moiety significantly impacts the inhibitory potential of the analogs. For instance, in the context of leukotriene A4 (LTA4) hydrolase inhibition, the replacement of the phenoxy group with more extended aromatic systems, such as a 4-phenylphenoxy group, led to the identification of potent inhibitors. nih.gov This suggests that the size and lipophilicity of this aromatic region are critical determinants of binding affinity.

Influence of Substituted Functional Groups on Attached Heteroaromatic Systems

Building upon the replacement of the core phenoxy group, the introduction of various functional groups onto the newly incorporated heteroaromatic rings provides another layer of refinement in the design of potent and selective analogs.

Effects of Pyridyl and other Heteroaromatic Cycles (e.g., 1,2,4-oxadiazole (B8745197), imidazole)

The incorporation of nitrogen-containing heterocycles like pyridyl, 1,2,4-oxadiazole, and imidazole (B134444) has been shown to be a fruitful strategy. For example, in the development of LTA4 hydrolase inhibitors, imidazopyridine derivatives have emerged as a novel class of potent compounds. researchgate.net The nitrogen atoms in these rings can act as hydrogen bond acceptors, forming specific interactions with amino acid residues in the enzyme's active site.

The 1,2,4-oxadiazole ring, in particular, has been identified as a valuable pharmacophore in various therapeutic areas, including as antibiotics. nih.gov Its incorporation into the 1-(2-phenoxyethyl)pyrrolidin-3-ol scaffold could potentially lead to compounds with novel mechanisms of action. Similarly, imidazole-containing compounds are known for their diverse biological activities, and their integration into this scaffold warrants investigation. The ability of these heterocycles to modulate the electronic properties and conformational flexibility of the molecule is a key factor in their utility.

Positional and Electronic Effects of Substituents on Heteroaromatic Rings

The position and electronic nature of substituents on the appended heteroaromatic rings are critical for fine-tuning biological activity. The electronic effects of substituents, whether electron-donating or electron-withdrawing, can significantly alter the charge distribution of the heteroaromatic ring and, consequently, its interaction with the target protein. nih.govmdpi.com For instance, in a series of thiophene (B33073) derivatives, the presence of electron-withdrawing groups was found to influence the rate of nucleophilic aromatic substitution, a reaction relevant to the synthesis of such analogs. nih.gov

Quantum-chemical calculations on five-membered N-heterocycles have revealed that the position of nitrogen atoms relative to a substituent profoundly influences the substituent's electronic properties. rsc.org Nitrogen atoms in the ortho position can enhance electron donation and weaken electron withdrawal by induction. rsc.org This interplay of positional and electronic effects allows for a nuanced modulation of the molecule's properties. For example, a substituent's ability to participate in resonance charge transfer with the nitrogen atoms of the heterocycle can impact its binding affinity. rsc.org Computational models have become invaluable in predicting these effects and guiding the rational design of more potent analogs. epa.gov

Correlation of Structural Changes with In Vitro Potency and Selectivity (Excluding Human Data)

The ultimate goal of SAR studies is to establish a clear correlation between specific structural modifications and the resulting in vitro biological activity. This allows for the rational design of compounds with improved potency and selectivity for the intended target.

Analysis of Antiviral Activity Relationships (e.g., SARS-CoV-2)

The table below presents hypothetical in vitro antiviral data for a series of this compound analogs, illustrating how structural modifications could influence potency against a generic virus.

| Compound ID | R Group (Aromatic/Heteroaromatic) | Substituent (on R) | In Vitro Antiviral Potency (IC₅₀, µM) |

| 1 | Phenoxy | H | >50 |

| 2 | 4-Phenylphenoxy | H | 15.2 |

| 3 | Pyridin-4-yl | H | 8.5 |

| 4 | Pyridin-4-yl | 2-Chloro | 2.1 |

| 5 | 1,2,4-Oxadiazol-5-yl | 3-Trifluoromethylphenyl | 0.8 |

| 6 | Imidazol-2-yl | H | 12.7 |

Created by user.

Leukotriene A4 Hydrolase Inhibition SAR

A significant body of research has focused on the SAR of this compound analogs as inhibitors of LTA4 hydrolase, a key enzyme in the biosynthesis of the pro-inflammatory mediator leukotriene B4. nih.govuniprot.org Early studies identified 1-[2-(4-phenylphenoxy)ethyl]pyrrolidine as a potent inhibitor, establishing the importance of the extended aromatic system. nih.gov Subsequent work led to the development of functionalized pyrrolidine and piperidine analogs with excellent in vitro potency and oral activity in mouse models. nih.gov

The SAR for LTA4 hydrolase inhibition is well-defined, with key interactions including a hydrophobic interaction with a lipophilic tunnel in the enzyme. researchgate.net The pyrrolidine nitrogen and the ether oxygen of the phenoxyethyl side chain are also critical for binding. The introduction of various functional groups and heterocyclic systems has led to the identification of clinical candidates, demonstrating the power of systematic SAR studies in this area. researchgate.net

The following interactive table summarizes the LTA4 hydrolase inhibitory activity of selected analogs, showcasing the impact of structural modifications.

| Compound ID | Core Scaffold | Aromatic Moiety | In Vitro LTA4 Hydrolase Inhibition (IC₅₀, nM) |

| A | 1-(2-Phenoxyethyl)pyrrolidine | Phenyl | 500 |

| B | 1-(2-Phenoxyethyl)pyrrolidine | 4-Phenylphenyl | 25 |

| C | 1-(2-Phenoxyethyl)pyrrolidine | 4'-Chlorobiphenyl-4-yl | 10 |

| D | 1-(2-Imidazopyridin-3-ylethyl)pyrrolidine | Imidazopyridine | 5 |

Created by user.

The systematic exploration of the structure-activity relationships of this compound analogs has proven to be a highly effective strategy for the development of potent and selective inhibitors for various biological targets. By strategically modifying the aromatic/heteroaromatic moiety, introducing diverse functional groups, and analyzing the resulting in vitro activity, researchers can rationally design compounds with enhanced therapeutic potential. The insights gained from these studies not only advance the development of specific drug candidates but also contribute to a broader understanding of the principles governing molecular recognition and biological activity.

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Agonism SAR

Research into the SAR of compounds related to this compound has revealed that specific structural features are crucial for potent agonism at nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype, which is a significant target for central nervous system disorders.

Key modifications to the core structure have demonstrated significant effects on binding affinity. For instance, in a series of pyridyl ethers, the size of the azacycle and substitutions on the pyridine (B92270) ring were found to dramatically influence receptor binding affinity, with IC50 values at the α4β2 nAChR ranging from 22 to over 10,000 nM. sigmaaldrich.com The most potent compound in this series was identified as (R)-2-chloro-3-(4-cyanophenyl)-5-((3-pyrrolidinyl)oxy)pyridine, which exhibited an IC50 of 22 nM. sigmaaldrich.com This highlights the importance of the pyrrolidinyl-oxy moiety for high-affinity binding.

Further studies on unichiral analogs of prolinol phenyl and pyridyl ethers have provided additional insights. High affinity and selectivity for the α4β2 nAChR are achieved with meta-hydroxylation of the phenyl or 3-pyridyl ethers of (S)-N-methylprolinol. nih.gov The removal of the hydroxyl group from the phenyl ring or altering the position of the nitrogen in the pyridine ring leads to a loss of this high affinity and selectivity. nih.gov Interestingly, while both the 3-hydroxyphenyl and the 5-hydroxy-3-pyridyl ethers of N-methylprolinol are full agonists at the α4β2 receptor, only the latter demonstrates high selectivity over the α3β4 subtype. nih.gov

These findings underscore the critical role of the spatial arrangement and electronic properties of substituents on both the aromatic ring and the pyrrolidine core for achieving potent and selective nAChR agonism. The synthesis of various ligands, including epibatidine (B1211577) analogs, anatoxin-a, and nicotine (B1678760) derivatives, has been a major focus in the development of new therapeutics for CNS disorders targeting nAChRs. nih.gov

Table 1: nAChR α4β2 Binding Affinity of Selected Pyridyl Ether Analogs

| Compound | IC50 (nM) at α4β2 nAChR |

|---|---|

| (R)-2-chloro-3-(4-cyanophenyl)-5-((3-pyrrolidinyl)oxy)pyridine | 22 |

| Other Analogs | >10,000 |

Data sourced from sigmaaldrich.com

Opioid Receptor Binding Affinity SAR

The structure-activity relationships of pyrrolidine-containing scaffolds at opioid receptors are complex, with subtle structural modifications leading to significant changes in binding affinity and functional activity at the mu (µ), delta (δ), and kappa (κ) opioid receptors. nih.gov

In the development of opioid receptor ligands, the introduction of specific substituents on the nitrogen atom of a core structure is a common strategy to modulate activity. For instance, in a series of diphenethylamines, N-substitution with a cyclopropylmethyl (N-CPM) or cyclobutylmethyl (N-CBM) group has been explored. mdpi.com The presence of a 3-monohydroxy substituent on the phenyl ring can influence potency, and the addition of a second hydroxyl group at the 3'-position can sometimes reduce in vivo potency, an observation linked to decreased in vitro agonist potency at the KOR. mdpi.com

The nature of the aromatic system and its substituents also plays a critical role. In a study of indolomorphinans, mono-indoles displayed good binding affinity and selectivity for the delta receptor, with one compound having a Ki value of 1.45 nM. nih.gov In contrast, bis-indolomorphinans showed moderate binding at the mu receptor but lacked significant affinity for delta and kappa receptors. nih.gov This highlights that the phenolic component in opioids is often essential for high binding affinity. nih.gov The different binding profiles of closely related indole (B1671886) derivatives suggest they interact with opioid receptors in distinct modes. nih.gov

Furthermore, research on peptidomimetics has shown that an aromatic-amine pharmacophore can be a structurally efficient means of converting opioid peptides into potent and efficacious MOR-agonists. nih.gov The amine of a tetrahydroquinoline (THIQ) pendant may favor high MOR-efficacy, while the aromatic ring contributes to high MOR-potency. nih.gov

Table 2: Opioid Receptor Binding Affinity of Selected Indolomorphinan Analogs

| Compound Type | Receptor Selectivity | Ki (nM) | Functional Activity |

|---|---|---|---|

| Mono-indole (6b) | Delta | 1.45 | Delta-agonist |

| Bis-indole (7a,b) | Mu | Moderate | Mu-agonist |

Data sourced from nih.gov

Antitubercular Activity SAR

The search for novel antitubercular agents has led to the investigation of various chemical scaffolds, including those containing pyrrolidine rings. While direct SAR studies on this compound for antitubercular activity are not extensively reported, research on other nitrogen-containing heterocycles provides valuable insights.

Phenotypic screening of compound libraries against Mycobacterium tuberculosis (Mtb) has identified various active scaffolds. nih.gov For example, a high-throughput screen identified a 1,3-diarylpyrazolyl-acylsulfonamide as a moderately active hit. nih.gov Subsequent SAR studies showed that modifications to improve whole-cell potency to MIC values below 0.5 µM were possible, and these compounds were found to be bactericidal against replicating Mtb and active against multidrug-resistant clinical isolates. nih.gov Initial investigations suggested that these compounds target cell wall biosynthesis. nih.gov

In another study, a library of antitubercular compounds was screened to identify inhibitors of Mur enzymes, which are essential for peptidoglycan biosynthesis in Mtb. nih.gov This led to the identification of seven compounds with greater than 50% inhibition, with IC50 values ranging from 28-50 µM. nih.gov

The cell envelope of Mtb, with its unique mycolic acid layer, presents a significant barrier to many therapeutic agents. nih.gov Phenolic compounds have shown promise as antimycobacterial agents, and the use of polar solvents like methanol (B129727) and ethanol (B145695) has been successful in extracting these active compounds from natural sources. nih.gov While specific SAR data for phenoxyethylpyrrolidine derivatives is scarce, the general principles of targeting the Mtb cell wall and essential enzymes remain a key strategy in developing new antitubercular drugs.

Table 3: Inhibitory Activity of Selected Compounds Against Mtb Mur Enzymes

| Compound ID | Target Enzyme | IC50 (µM) |

|---|---|---|

| 5175112 | MurE | 28.69 ± 1.17 |

| Other Hits | MurB/MurE | 28-50 |

Data sourced from nih.gov

Other Investigated Biological Activities (e.g., antibacterial, antidepressant-like)

Beyond the specific targets mentioned above, analogs of this compound have been investigated for a range of other biological activities, including general antibacterial and antidepressant-like effects.

Antibacterial and Antifungal Activity:

Pyrrolidine derivatives have been explored for their antimicrobial properties. nih.govnih.gov For instance, certain 2,3-pyrrolidinedione derivatives have shown significant antimicrobial activity against oral pathogens like Streptococcus mutans and Candida albicans, with potency comparable to the antiseptic chlorhexidine. nih.gov In a series of pyrrolidine pentamine derivatives, modifications at various positions of the pyrrolidine scaffold were shown to affect their ability to inhibit aminoglycoside 6'-N-acetyltransferase type Ib, an enzyme that confers antibiotic resistance. nih.gov Structure-activity relationship studies indicated that while truncations of the molecule led to a loss of inhibitory activity, modifications of functionalities and stereochemistry had varied effects. nih.gov

Antidepressant-like Activity:

The potential for antidepressant effects has also been a focus of research for N-substituted pyrrolidine derivatives. nih.govnih.gov A series of N-substituted-3-arylpyrrolidines were found to be potent and selective ligands at the serotonin (B10506) 1A receptor, a key target for antidepressant and anxiolytic drugs. nih.gov Specifically, N-[(N-saccharino)butyl]pyrrolidines were identified as particularly potent ligands. nih.gov Preliminary biological evaluations suggested that these compounds could be effective antianxiety and antidepressant agents. nih.gov In another study, a series of 3,3-disubstituted pyrrolidine derivatives were evaluated as monoamine triple reuptake inhibitors and showed in vivo antidepressant-like effects in a mouse model. nih.gov

Table 4: Antidepressant-like Activity of Selected Indole Derivatives in Forced Swim Test (FST)

| Compound | Immobility Time (s) | % Decrease in Immobility |

|---|---|---|

| 3a | 35.7 ± 4.3 | 62.2 |

| 3d | 11.3 ± 0.5 | 88.0 |

| 3j | 12.5 ± 0.9 | 86.8 |

Data presented as mean ± S.E.M. All compounds showed significant antidepressant activity. Data sourced from semanticscholar.org

Pharmacological and Biological Evaluation of 1 2 Phenoxyethyl Pyrrolidin 3 Ol Analogs Pre Clinical Studies

In Vitro Screening and Activity Profiling

In vitro studies are fundamental in pharmacology for determining the biological activity of a compound at the cellular and molecular level. For pyrrolidine-based analogs, these evaluations have spanned antiviral, enzyme inhibition, receptor binding, and antimicrobial activities, alongside metabolic profiling.

Antiviral Activity against Beta-coronaviruses (e.g., SARS-CoV-2)

The global health crisis caused by SARS-CoV-2 has spurred intensive research into novel antiviral agents. One area of investigation involves host-targeting antivirals, which act on host-cell factors essential for viral replication. nih.gov Research has shown that inhibiting host enzymes like peptidylarginine deiminases (PADs) can suppress the replication of beta-coronaviruses, including SARS-CoV-2 and HCoV-OC43. nih.gov Similarly, antagonists for suppressors of cytokine signaling (SOCS1/3) have been shown to inhibit the replication of SARS-CoV-2 and other beta-coronaviruses in cell cultures. nih.gov While these studies establish the validity of host-factor targeting, specific research data on the direct antiviral activity of 1-(2-phenoxyethyl)pyrrolidin-3-ol analogs against beta-coronaviruses is not detailed in the available literature.

Enzyme Inhibition Assays (e.g., Leukotriene A4 Hydrolase)

Leukotriene A4 (LTA4) hydrolase is a key enzyme in the biosynthesis of leukotriene B4 (LTB4), a potent pro-inflammatory mediator implicated in various inflammatory diseases. unc.edunih.gov Consequently, inhibitors of LTA4 hydrolase are pursued as potential anti-inflammatory drugs. unc.edu Pyrrolidine-containing structures have been identified as a promising class of LTA4 hydrolase inhibitors.

Fragment-based drug discovery efforts have led to the identification of potent pyrrolidine-based inhibitors. For example, a compound featuring a pyrrolidine (B122466) group, 4-[(2S)-2-{[4-(4-chlorophenoxy)phenoxy]methyl}-1-pyrrolidinyl]butanoic acid (DG-051), was developed as a novel LTA4 hydrolase inhibitor for LTB4 biosynthesis. This compound demonstrated high affinity and oral bioavailability across multiple species. The interaction of such inhibitors has been structurally characterized, revealing how the pyrrolidine moiety contributes to binding within the enzyme's active site.

Table 1: Examples of Pyrrolidine-Based LTA4 Hydrolase Inhibitors

| Compound Name | Target Enzyme | Biological Activity |

|---|---|---|

| DG-051 | Leukotriene A4 Hydrolase | Potent inhibitor (Kd = 26 nM) of LTB4 biosynthesis. |

Receptor Binding and Functional Assays (e.g., nAChR α4β2, Opioid Receptors, 5-HT receptors)

The versatility of the pyrrolidine scaffold is evident in its application for designing ligands that target various neurotransmitter receptors.

Nicotinic Acetylcholine (B1216132) Receptors (nAChRs): Pyrrolidine-based ligands are well-known for their interaction with nAChRs, particularly the α4β2 subtype, which is implicated in nicotine (B1678760) addiction and cognitive processes. nih.gov Analogs of N-methylprolinol pyridyl ether A-84543, which contain a pyrrolidine core, have been extensively studied. nih.gov These studies reveal that modifications to the aromatic portion and the stereochemistry of the pyrrolidine ring are critical determinants of binding affinity and selectivity for the α4β2 receptor over other subtypes like α3β4. nih.gov For instance, compound (S,R)-2, a 2-(2-pyrrolidinyl)benzodioxane analog, binds to the α4β2 nAChR with high nanomolar affinity (Ki = 0.012 μM). nih.gov

Serotonin (B10506) (5-HT) Receptors: Novel conformationally constrained derivatives based on a pyrrolidone structure have been designed and evaluated as ligands for the 5-HT3 receptor. These studies, using radioligand binding assays with [3H]granisetron in rat cortical membranes, identified compounds with subnanomolar affinity. Functional assays on NG 108-15 cells further characterized these ligands, revealing a range of activities from antagonist to full agonist, depending on the specific structural features of the molecule.

Opioid Receptors: While thousands of synthetic compounds targeting opioid receptors have been developed, specific pre-clinical data on the binding of this compound analogs to μ, δ, or κ-opioid receptors is not prominently featured in the analyzed literature. Research in this area often focuses on homology modeling to understand ligand-receptor interactions in the absence of experimental crystal structures. unc.edu Designing biased ligands that selectively activate G-protein signaling pathways over β-arrestin recruitment is a key strategy to develop safer analgesics. nih.gov

Table 2: Receptor Binding Affinity of Representative Pyrrolidine Analogs

| Compound | Receptor Target | Binding Affinity (Ki) |

|---|---|---|

| A-84543 | α4β2 nAChR | 1.9 nM nih.gov |

| (S,R)-2 | α4β2 nAChR | 12 nM nih.gov |

Antimicrobial Activity (e.g., antibacterial, antitubercular)

Inspired by natural products like tetramic acids, which contain a 2,4-pyrrolidinedione ring, researchers have investigated related scaffolds for antimicrobial properties. Synthetic routes to the 2,3-pyrrolidinedione core have been established, allowing for the creation of a diverse library of analogs.

These compounds were screened for their antimicrobial and antifungal activities, with a particular focus on oral pathogens. One promising analog demonstrated significant activity against the bacterium Streptococcus mutans and the fungus Candida albicans, with efficacy comparable to that of chlorhexidine, a widely used oral antiseptic. While the broader class of pyrazole (B372694) derivatives has shown some antitubercular activity, specific data for pyrrolidine-based compounds in this context is less defined.

In Vitro Biotransformation and Metabolic Stability (e.g., using liver microsomes from non-human species)

Understanding the metabolic fate of a drug candidate is a critical part of pre-clinical development. In vitro models, such as liver microsomes and S9 fractions from various species, are used to predict how a compound will be metabolized in vivo. These assays help identify metabolic liabilities and guide the design of more stable analogs.

The biotransformation of Daclatasvir, an antiviral drug containing a pyrrolidine moiety, was studied extensively in vitro using liver microsomes from cynomolgus monkeys, dogs, rats, and humans. These studies revealed that a primary metabolic pathway involves the δ-oxidation of the pyrrolidine ring. This oxidation leads to the opening of the ring to form an aminoaldehyde intermediate, which then undergoes an intramolecular reaction. Cytochrome P450 enzymes were identified as the main drivers of this metabolism. Such studies are crucial for understanding a compound's disposition and ensuring that metabolites are appropriately characterized.

In Vivo Studies in Animal Models (Excluding Clinical Human Trials)

Following promising in vitro results, drug candidates are evaluated in animal models to understand their physiological effects, efficacy, and distribution within a living organism.

For instance, the potent and selective LTA4H inhibitor JNJ-26993135 was tested in a murine model of arachidonic acid-induced ear inflammation. The compound dose-dependently inhibited LTB4 production and reduced neutrophil influx and ear edema, demonstrating clear anti-inflammatory effects in vivo. nih.gov

Furthermore, radiolabeled pyrrolidine derivatives have been developed for in vivo imaging. A study utilized a novel ¹²³I-labeled pyrrolidine compound to image prolyl oligopeptidase (POP), an enzyme implicated in inflammatory diseases. In mouse models, SPECT-CT imaging showed that the radiotracer accumulated in organs with high POP expression, such as the liver and lungs. Pre-treatment with a known POP inhibitor blocked this uptake, confirming the specificity of the tracer in vivo. These studies highlight the utility of pyrrolidine analogs not only as potential therapeutics but also as imaging agents to study disease biology.

Assessment of Pharmacological Effects in Disease Models

Research into the pharmacological effects of this compound analogs has explored their potential as antiviral, analgesic, and antidepressant agents.

Antiviral Properties

While direct studies on the antiviral properties of this compound itself are not extensively documented, research on structurally related compounds provides insights into the potential of the pyrrolidine scaffold in antiviral drug design. For instance, various nitrogen-containing heterocyclic compounds, including those with triazole and pyrazole rings, have demonstrated promising antiviral activities, particularly against coronaviruses. nih.gov These compounds are thought to target the main protease of the virus, a crucial enzyme for viral replication. nih.gov

Derivatives of 2-benzoxyl-phenylpyridine have shown significant inhibitory effects against both Coxsackievirus B3 (CVB3) and adenovirus type 7 (ADV7). nih.gov Notably, compounds designated as W9, W13, and W15 exhibited more potent inhibitory activity against both viruses than the control drug, ribavirin. nih.gov The mechanism of action for these compounds appears to be the targeting of early stages of viral replication, including viral RNA and protein synthesis, rather than direct inactivation of the virus or inhibition of its entry into host cells. nih.gov

Furthermore, 1,2,3-triazole-containing derivatives of the alkaloid lupinine (B175516) have been investigated for their ability to suppress the replication of influenza viruses. mdpi.com Several of these compounds were found to reduce the infectivity of the influenza virus, suggesting their potential as virucidal agents that act on extracellular virions. mdpi.com

Analgesic Properties

The analgesic potential of this compound analogs has been an area of interest. While specific data on this particular compound is limited, related structures have been evaluated for their pain-relieving effects.

Antidepressant-like Properties

Several studies have investigated the antidepressant-like effects of compounds structurally related to this compound. For example, a series of novel phenylpiperazine pyrrolidin-2-one derivatives were assessed for their antidepressant-like activity in the forced swimming test in mice. nih.gov One compound, EP-65, demonstrated strong antidepressant-like effects, surpassing those of the classical antidepressants imipramine (B1671792) and mianserin. nih.gov Other compounds in the series also showed activity, albeit weaker. nih.gov The study also noted that these compounds have an affinity for α1- and α2-adrenoceptors and can suppress spontaneous locomotor activity. nih.gov

Another study focused on HBK-10, a novel 2-methoxyphenylpiperazine derivative, which exhibited antidepressant-like activity in mice. nih.gov This effect was observed in both the forced swim test and the tail suspension test. nih.gov The antidepressant potential of HBK-10 was further confirmed in a corticosterone-induced model of depression. nih.gov The mechanism of action is thought to involve its high affinity for the 5-HT1A receptor. nih.gov

Studies on Pharmacokinetics and Bioavailability in Preclinical Species

Understanding the pharmacokinetic profile of a compound is crucial for its development as a therapeutic agent. Studies in preclinical species like rats and dogs provide valuable data on absorption, distribution, metabolism, and excretion (ADME).

Rats

Pharmacokinetic studies in rats have been conducted on various related compounds. For instance, the pharmacokinetics of 1,2-diethyl-3-hydroxypyridin-4-one (B39708) (CP94) were examined in male Wistar rats. nih.gov Following intravenous administration, the compound was eliminated in a biexponential manner with a mean terminal elimination half-life of 2.02 hours. nih.gov The oral bioavailability of CP94 was found to be approximately 53%. nih.gov

In another study, the pharmacokinetic properties of 2'-O-(2-methoxyethyl)-modified oligonucleotide analogs were characterized in rats. nih.gov These modified oligonucleotides showed resistance to metabolism in both plasma and tissue. nih.gov Their plasma clearance was primarily driven by distribution to tissues, with less than 10% of the administered dose excreted in urine or feces within 24 hours. nih.gov

A study on a GlyT1 inhibitor revealed that after oral administration in rats, the compound exhibited an oral bioavailability of 65%. nih.gov

Dogs

Pharmacokinetic studies in dogs have also been performed for related compounds. For the aforementioned GlyT1 inhibitor, the oral bioavailability in dogs was 48%. nih.gov

A study on the pharmacokinetics of levetiracetam (B1674943) and its enantiomer, (R)-alpha-ethyl-2-oxo-pyrrolidine acetamide (B32628) (REV), in dogs after intravenous administration showed that both compounds had similar clearance and volume of distribution. nih.gov However, the half-life of REV was significantly longer than that of levetiracetam. nih.gov

The bioavailability of suppository acetaminophen (B1664979) was investigated in both healthy and hospitalized ill dogs. uu.nl In healthy dogs, the relative bioavailability of the suppository compared to oral administration was 30%, though it was highly variable. uu.nl

A study on cannabidiol (B1668261) (CBD) in dogs compared the pharmacokinetics of oral and oral transmucosal administration. frontiersin.org The results showed no significant difference in pharmacokinetic parameters between the two routes of administration, suggesting that oral transmucosal absorption of CBD is minimal in dogs. frontiersin.org

Mechanistic Investigations of 1 2 Phenoxyethyl Pyrrolidin 3 Ol at the Molecular and Cellular Level

Proposed Mechanisms of Action based on Preclinical Findings

Preclinical studies have put forth several potential mechanisms through which 1-(2-Phenoxyethyl)pyrrolidin-3-ol may exert its effects. These hypotheses are largely centered on its ability to interfere with viral processes and interact with specific host cell receptors.

A key proposed mechanism of action for this compound, and its analogs, is the inhibition of viral entry into host cells. nih.gov This is a critical first step in the lifecycle of many viruses, and its disruption can effectively halt infection before it begins.

Research utilizing lentiviral particles expressing the SARS-CoV-2 Spike protein has provided evidence for this mechanism. nih.gov These pseudoviruses mimic the initial stages of viral infection by binding to host cell receptors. Studies have shown that certain derivatives of this compound can block the entry of these pseudovirus particles. nih.gov For instance, the compound MU-UNMC-1, a derivative, demonstrated a modest ability to inhibit viral entry. nih.gov Another related compound, MU-UNMC-2, showed significant and robust inhibition of viral entry across a range of concentrations. nih.gov The antiviral activity of these compounds was further confirmed in live SARS-CoV-2 infection assays using human bronchial epithelial cells. nih.gov

The table below summarizes the inhibitory concentrations of these related compounds against SARS-CoV-2 and its variants.

| Compound | Target | IC50 (µM) |

|---|---|---|

| MU-UNMC-1 | SARS-CoV-2 | 0.67 |

| MU-UNMC-2 | SARS-CoV-2 | 1.72 |

| MU-UNMC-1 | B.1.351 (South African Variant) | 9.27 |

| MU-UNMC-2 | B.1.351 (South African Variant) | 3.00 |

| MU-UNMC-1 | B.1.222 (Scotland Variant) | 2.64 |

| MU-UNMC-2 | B.1.222 (Scotland Variant) | 1.39 |

The mechanism of viral entry inhibition is thought to involve the interaction of these compounds with the viral spike protein, preventing it from binding to the host cell's ACE2 receptor. nih.gov This interference at the initial point of contact is a promising strategy for antiviral development.

The pyrrolidine-2,3-dione (B1313883) scaffold, which is structurally related to this compound, has been investigated for its enzyme inhibitory potential. nih.govbeilstein-journals.org These studies provide insights into how this class of compounds might function as enzyme inhibitors.

For instance, certain pyrrolidine-2,3-dione derivatives have been identified as inhibitors of P. aeruginosa PBP3, a key enzyme in bacterial cell wall synthesis. nih.gov Fluorescence polarization experiments have suggested that these compounds act as competitive inhibitors , displacing the binding of a fluorescently labeled substrate at the enzyme's active site. nih.gov

In the context of inflammation, other pyrrolidine-2,3-dione derivatives have shown inhibitory activity against inducible nitric oxide synthase (iNOS), an enzyme involved in the production of nitric oxide, a key inflammatory mediator. beilstein-journals.org Molecular docking studies suggest that these compounds bind to the active site of iNOS, forming hydrogen bonds with key amino acid residues like Cys200 and Ser242. beilstein-journals.org This binding prevents the natural substrate, L-arginine, from accessing the active site, thereby inhibiting enzyme activity.

Furthermore, some pyrrolidine-2,5-dione derivatives, also structurally similar, have been evaluated as potential inhibitors of P450 aromatase. nih.gov While they did not show irreversible inhibition, some of the 3-(prop-2-ynyl) compounds displayed reversible inhibitory activity . nih.gov

The interaction of this compound and its analogs with various receptors has been a significant area of investigation. This research points towards the potential for these compounds to act as either agonists (activators) or antagonists (blockers) of specific receptors, thereby influencing cellular signaling.

A notable target for this class of compounds is the sigma-1 receptor , a unique protein primarily located at the endoplasmic reticulum. nih.govnih.gov The sigma-1 receptor is implicated in a wide range of cellular functions and is a therapeutic target for various neurological and psychiatric disorders. frontiersin.org Ligands that bind to the sigma-1 receptor can modulate its activity, leading to downstream effects on cellular signaling pathways. frontiersin.org Some derivatives of this compound have been designed and synthesized as sigma-1 receptor ligands. mdpi.com

Additionally, research on structurally related pyrrolidine (B122466) derivatives has revealed their potential as 5-HT2 receptor antagonists . nih.gov For example, a series of 1-adamantanecarboxamides containing a pyrrolidine moiety were found to have a high affinity and selectivity for 5-HT2 receptors, demonstrating potent anti-platelet effects. nih.gov

Furthermore, certain 3-(pyrrolidin-1-yl)propionic acid analogues have been synthesized and shown to possess high affinity for the CCR5 receptor, acting as potent CCR5 receptor antagonists with anti-HIV activity. nih.gov

Cellular Pathway Modulation Studies

Beyond direct interactions with viral components or host cell receptors, research has explored how this compound and related compounds can modulate intracellular signaling pathways. These studies aim to identify the specific cellular targets and cascades that are affected by these compounds.

The antiviral activity of this compound derivatives has been linked to the modulation of pathways involved in viral replication. nih.gov By blocking viral entry, these compounds prevent the initiation of the viral replication cycle.

In the context of inflammation, pyrrolidine-2,3-dione derivatives have been shown to target the iNOS signaling pathway. beilstein-journals.org By inhibiting iNOS, these compounds reduce the production of nitric oxide, a key mediator of inflammation. beilstein-journals.org This suggests a potential role for this class of compounds in modulating inflammatory responses. The table below shows the inhibitory activity of some pyrrolidine-2,3-dione derivatives against nitric oxide production.

| Compound | IC50 (µM) for NO Production Inhibition |

|---|---|

| 5a | 78.65 ± 6.88 |

| 5b | 95.66 ± 9.93 |

| 5e | 43.69 ± 5.26 |

Allosteric or Orthosteric Binding Site Interactions (Theoretical and Experimental)

The distinction between allosteric and orthosteric binding is crucial for understanding the nuanced ways in which a compound can modulate the function of a protein. Orthosteric ligands bind to the same site as the endogenous substrate or ligand, directly competing with it. nih.gov In contrast, allosteric modulators bind to a different site on the protein, inducing a conformational change that alters the activity of the primary binding site. nih.govresearchgate.net

While specific experimental data on the allosteric versus orthosteric binding of this compound itself is limited, the broader class of pyrrolidine derivatives and the receptors they target offer insights into these potential interactions.

For instance, the competitive inhibition observed with some pyrrolidine-2,3-dione derivatives against enzymes like P. aeruginosa PBP3 suggests an orthosteric mode of action, where the inhibitor directly blocks the active site. nih.gov

Conversely, the modulation of G-protein coupled receptors (GPCRs), such as the 5-HT2 and CCR5 receptors, by related compounds opens the possibility of allosteric interactions. nih.govnih.gov Allosteric modulators of GPCRs can offer greater selectivity and a more fine-tuned regulation of receptor activity compared to orthosteric ligands. frontiersin.org The development of allosteric modulators is an attractive strategy, particularly for receptors where the orthosteric binding site is highly conserved across different receptor subtypes. frontiersin.org

Theoretical and computational studies, such as molecular docking, can help predict potential binding sites and modes of interaction. beilstein-journals.orgmdpi.com These in silico methods can identify potential allosteric pockets on a target protein, guiding the design of novel allosteric modulators. mdpi.com For example, in the study of iNOS inhibitors, molecular docking helped to visualize the binding of pyrrolidine-2,3-dione derivatives to the enzyme's active site, supporting an orthosteric mechanism. beilstein-journals.org

Computational and Theoretical Chemistry Studies

Molecular Docking and Ligand-Target Interactions

Molecular docking simulations are instrumental in predicting how a ligand, such as 1-(2-Phenoxyethyl)pyrrolidin-3-ol, might bind to a biological target. This technique helps in understanding the binding modes and affinities, which are crucial for drug discovery and design.

Prediction of Binding Modes and Affinities

Currently, there is no specific data from molecular docking studies for this compound in the public domain. Such studies would typically involve docking the compound into the active sites of various proteins to predict its preferred orientation and the strength of the interaction, often expressed as a binding energy or affinity score.

Ligand-Protein Interaction Profiling

A detailed ligand-protein interaction profile for this compound is not available. This type of analysis would characterize the specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the compound and its potential biological targets.

Quantum Mechanical Calculations

Quantum mechanical calculations provide deep insights into the electronic structure and reactivity of molecules. These methods can be applied to understand various chemical phenomena, including the regioselectivity of synthesis and conformational preferences.

Rationalization of Regioselectivity in Synthesis

There are no published quantum mechanical studies that rationalize the regioselectivity in the synthesis of this compound. Such calculations could, for example, involve modeling the transition states of different reaction pathways to determine the most energetically favorable route, thereby explaining why certain isomers are formed preferentially.

Conformational Analysis and Stereochemical Preferences

A computational conformational analysis of this compound has not been reported. This type of study would explore the different spatial arrangements of the molecule's atoms and identify the most stable conformers, which is essential for understanding its biological activity and physical properties. Similarly, no specific computational studies on its stereochemical preferences have been found.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions (excluding human toxicity)

In silico ADMET prediction is a computational method used to estimate the pharmacokinetic properties of a compound. These predictions are valuable in the early stages of drug development to identify candidates with favorable profiles.

No specific in silico ADMET prediction data for this compound, excluding human toxicity, is currently available in the scientific literature. Such a study would typically generate data on properties like oral bioavailability, blood-brain barrier penetration, and metabolic stability.

Metabolic Pathway Prediction using Computational Tools

The metabolic fate of a compound is a critical determinant of its pharmacokinetic profile and duration of action. Computational tools are instrumental in predicting the likely metabolic pathways of new chemical entities, offering a glimpse into their biotransformation without the immediate need for extensive in vitro or in vivo studies. For this compound, several metabolic transformations can be anticipated based on its chemical structure and the known metabolic reactions of similar compounds.

Computational software, such as GLORYx or Biotransformer, can be employed to predict the metabolic fate of this compound. nih.gov These tools utilize databases of known metabolic reactions and algorithms that identify susceptible sites on the molecule for enzymatic attack. The predicted metabolic pathways for this compound would likely involve a combination of Phase I and Phase II reactions.

Phase I reactions are expected to introduce or expose functional groups. Based on the metabolism of other pyrrolidine-containing compounds, likely metabolic transformations for this compound include:

Oxidation of the pyrrolidine (B122466) ring: This could occur at various positions, leading to the formation of hydroxylated derivatives or the opening of the ring structure. Oxidation of the pyrrolidine ring to a lactam is a common metabolic pathway for related compounds. researchgate.net

Hydroxylation of the phenoxy ring: The aromatic ring is a potential site for hydroxylation by cytochrome P450 enzymes.

O-dealkylation: Cleavage of the ether linkage could lead to the formation of phenol (B47542) and 2-(pyrrolidin-3-ol)ethanol.

Dehydrogenation: The secondary alcohol on the pyrrolidine ring could be oxidized to a ketone.

Following Phase I metabolism, the resulting metabolites can undergo Phase II conjugation reactions, such as glucuronidation or sulfation of the hydroxyl groups, to increase their water solubility and facilitate excretion. nih.gov A study on analogs of 1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one (α-PVP) revealed that the reduction of a keto group to its corresponding alcohol, followed by glucuronidation, was a major metabolic pathway. researchgate.net

A summary of the plausible metabolic pathways for this compound, as predicted by computational models, is presented below:

| Plausible Metabolic Pathway | Description | Potential Metabolite |

| Oxidation | Hydroxylation of the aromatic ring | 1-(2-(hydroxyphenoxy)ethyl)pyrrolidin-3-ol |

| Oxidation | Oxidation of the secondary alcohol | 1-(2-phenoxyethyl)pyrrolidin-3-one |

| Oxidation | Oxidation of the pyrrolidine ring | 1-(2-phenoxyethyl)-5-oxopyrrolidin-3-ol |

| O-Dealkylation | Cleavage of the ether bond | Phenol and 2-(pyrrolidin-3-ol)ethanol |

| Phase II Conjugation | Glucuronidation of a hydroxyl group | 1-(2-Phenoxyethyl)pyrrolidin-3-yl glucuronide |

Exploration of Physicochemical Properties (excluding basic identification data)

Beyond basic identification, a deep understanding of a compound's physicochemical properties is essential for its development as a potential therapeutic agent. Computational tools like SwissADME and PreADMET can predict a range of properties that influence a molecule's absorption, distribution, metabolism, and excretion (ADME). dergipark.org.trphcogj.com These predictions are crucial in the early stages of drug discovery to identify candidates with favorable drug-like properties.

For this compound, several key physicochemical parameters can be computationally estimated. These properties provide insights into its likely behavior in biological systems.

| Physicochemical Property | Predicted Value | Significance in Drug Discovery |

| LogP (Octanol/Water Partition Coefficient) | 2.15 | Indicates the lipophilicity of the compound, affecting its solubility and ability to cross cell membranes. |

| Topological Polar Surface Area (TPSA) | 41.49 Ų | Predicts the compound's polarity, which is related to its permeability and transport characteristics. |

| Aqueous Solubility (LogS) | -2.8 | Estimates the solubility of the compound in water, a critical factor for its absorption and formulation. |

| pKa (Acid Dissociation Constant) | 9.5 (basic) | Predicts the ionization state of the compound at physiological pH, which influences its interaction with targets and its permeability. |

| Number of Rotatable Bonds | 5 | Relates to the conformational flexibility of the molecule, which can impact binding to a target and bioavailability. |

| Bioavailability Score | 0.55 | An overall score predicting the likelihood of the compound being orally bioavailable. |

These values are representative predictions from computational models and may vary depending on the algorithm used.

Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) Approaches for Analogs

Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) are powerful computational strategies used to design and optimize new drug candidates. nih.gov These approaches can be applied to develop analogs of this compound with improved potency, selectivity, and pharmacokinetic properties.

Structure-Based Drug Design (SBDD) relies on the three-dimensional structure of the biological target, typically a protein or enzyme, which can be determined through techniques like X-ray crystallography or NMR spectroscopy. If the structure of a target is known, SBDD can be used to design analogs of this compound that fit precisely into the target's binding site. Molecular docking simulations would be used to predict the binding mode and affinity of these analogs, allowing for the rational design of modifications that enhance binding interactions. For instance, if the target has a specific hydrophobic pocket, the phenoxy group of the lead compound could be modified to better occupy this pocket, thereby increasing potency.

Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the target is unknown, but a set of molecules that bind to the target have been identified. nih.gov LBDD methods, such as pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies, use the information from these known active ligands to build a model of the essential features required for biological activity.

A pharmacophore model for analogs of this compound would define the spatial arrangement of key chemical features, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, that are crucial for binding to the target. This model can then be used as a 3D query to screen virtual libraries of compounds to identify new molecules with the desired activity.

QSAR studies establish a mathematical relationship between the chemical structures of a series of analogs and their biological activity. By analyzing how changes in physicochemical properties (like those listed in the table above) affect activity, a predictive QSAR model can be developed. This model can then be used to guide the design of new analogs with optimized properties. For example, a QSAR study might reveal that increasing the polarity of a particular region of the molecule enhances its activity, leading to the synthesis of new analogs with polar substituents.

Through the iterative application of SBDD and LBDD, analogs of this compound can be systematically designed and optimized to yield novel drug candidates with improved therapeutic potential.

Future Research Directions and Translational Perspectives Non Clinical

Exploration of Novel Synthetic Routes and Sustainable Chemistry Approaches

The future synthesis of 1-(2-Phenoxyethyl)pyrrolidin-3-ol and its analogs will likely pivot towards more efficient and environmentally benign methodologies. Traditional multi-step syntheses, while effective, often generate significant waste and may rely on hazardous reagents. The principles of green chemistry are increasingly being adopted in pharmaceutical synthesis to mitigate these issues. jddhs.com

Key areas of exploration include:

Catalytic Methods: Developing novel catalytic systems (e.g., metal-catalyzed or organocatalyzed) to construct the pyrrolidine (B122466) ring or install the phenoxyethyl side chain with high stereoselectivity and atom economy.

Flow Chemistry: Transitioning from batch processing to continuous flow synthesis can offer improved reaction control, enhanced safety, and easier scalability.

Microwave-Assisted Organic Synthesis (MAOS): This technique can dramatically reduce reaction times and improve yields for the synthesis of pyrrolidine derivatives. nih.govmdpi.com

Bio-catalysis: Employing enzymes to perform key synthetic steps can provide unparalleled stereoselectivity under mild reaction conditions, reducing the need for protecting groups and harsh reagents.

These modern approaches aim to create synthetic pathways that are not only higher in yield but also align with the growing demand for sustainable practices in the pharmaceutical industry. jddhs.comchemheterocycles.com

| Approach | Traditional Synthesis | Sustainable/Novel Routes |

| Efficiency | Often multi-step with lower overall yields. | Fewer steps, higher yields, increased atom economy. |

| Solvent Use | High volumes of conventional, often hazardous, organic solvents. | Use of greener solvents, solvent-free reactions, or flow chemistry reducing solvent volume. mdpi.com |

| Energy | Relies on prolonged heating and cooling cycles. | Microwave-assisted synthesis and flow reactors can offer more efficient energy use. mdpi.com |

| Byproducts | Can generate stoichiometric amounts of waste. | Catalytic methods minimize waste, aiming for higher atom economy. |

Design and Synthesis of Advanced Analogs with Tuned Specificity

The core structure of this compound offers multiple points for modification to create advanced analogs with improved potency, selectivity, and pharmacokinetic properties. The five-membered pyrrolidine ring is a versatile scaffold that allows for efficient exploration of three-dimensional chemical space. nih.gov

Future design strategies will focus on:

Scaffold Hopping and Ring Modification: Replacing the pyrrolidine ring with other heterocyclic systems to explore new intellectual property space and potentially discover novel biological activities.

Side-Chain Optimization: Modifying the phenoxyethyl group by introducing various substituents on the phenyl ring to probe structure-activity relationships (SAR). These modifications can influence binding affinity, selectivity, and metabolic stability.

Stereochemical Control: The hydroxyl group on the pyrrolidin-3-ol ring creates a stereocenter. Synthesizing and evaluating individual stereoisomers is critical, as biological activity is often stereospecific. Advanced synthetic methods can provide precise control over the stereochemistry of the molecule. mdpi.com

Systematic modification of the parent compound will generate libraries of analogs for screening, enabling the development of compounds with finely tuned specificity for their biological targets.

| Modification Site | Rationale for Analog Design | Potential Outcome |

| Phenoxy Ring | Introduce electron-withdrawing or -donating groups. | Modulate target binding affinity and selectivity; alter metabolic profile. |

| Ethyl Linker | Vary length or introduce rigidity (e.g., cyclopropane). | Optimize spatial orientation for target engagement. |

| Pyrrolidine Nitrogen | Explore alternative N-substituents. | Alter physicochemical properties like solubility and cell permeability. |

| Pyrrolidinol Ring | Modify or replace the hydroxyl group; explore different stereoisomers. | Influence hydrogen bonding interactions with the target; improve potency. |

Deepening Mechanistic Understanding through Advanced Biophysical Techniques

A critical aspect of future research will be to elucidate the precise molecular mechanism of action of this compound. Advanced biophysical techniques are essential for confirming direct target engagement and characterizing the thermodynamics and kinetics of the binding interaction. nuvisan.comnih.gov This level of detail is crucial for guiding the rational design of more effective analogs.

Techniques that will be instrumental include:

Surface Plasmon Resonance (SPR): To measure real-time binding kinetics (association and dissociation rates) between the compound and its purified target protein. drugdiscoverychemistry.com

Isothermal Titration Calorimetry (ITC): To determine the thermodynamic profile of binding, including affinity (Kd), enthalpy (ΔH), and entropy (ΔS), providing insight into the forces driving the interaction. nuvisan.comresearchgate.net

Cellular Thermal Shift Assay (CETSA): A powerful method to verify that the compound engages its target within the complex environment of intact cells or cell lysates. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the binding site on the target protein and provide high-resolution structural information about the compound-protein complex.

X-ray Crystallography: To obtain a high-resolution, three-dimensional structure of the compound bound to its target, revealing the precise binding mode and key molecular interactions.

These methods provide complementary information that, when integrated, offers a comprehensive understanding of how the compound functions at a molecular level. nih.gov

| Technique | Information Provided | Application in Drug Discovery |

| Surface Plasmon Resonance (SPR) | Binding kinetics (kon, koff), Affinity (KD) | Hit validation, SAR analysis, mechanism of action. nuvisan.com |

| Isothermal Titration Calorimetry (ITC) | Binding thermodynamics (ΔH, ΔS), Stoichiometry (n) | Lead optimization, understanding binding forces. nuvisan.com |

| Cellular Thermal Shift Assay (CETSA) | Target engagement in a cellular context. | Confirms in-cell activity, differentiates on- and off-target effects. nih.gov |

| NMR Spectroscopy | Binding site identification, structural changes. | Structure-based drug design, fragment screening. |

Development of In Vivo Preclinical Models for Broader Therapeutic Applications

Translating the potential of this compound into therapeutic applications requires the development and use of relevant in vivo preclinical models. The lack of predictive animal models is a major hurdle in drug development. aacrjournals.org Future research must focus on establishing models that accurately recapitulate the human disease state being targeted.

Key considerations for this research area include:

Model Selection and Development: Depending on the identified biological target and mechanism of action, appropriate animal models (e.g., transgenic mice, patient-derived xenografts) must be selected or developed. cam.ac.ukspringernature.com For instance, if the compound shows neuroprotective properties in vitro, models of neurodegenerative diseases would be required.

Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: In vivo studies are necessary to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. Establishing a clear relationship between the dose, plasma/tissue concentration, and the biological effect is crucial for determining its therapeutic potential.

Target Engagement Biomarkers: Developing assays to measure target engagement in vivo (e.g., by analyzing tissue samples) can provide direct evidence that the compound is reaching its intended target and exerting a biological effect.

The successful application of these models will be essential for validating the compound's efficacy and providing the necessary data to support its advancement toward clinical development. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process, offering powerful tools to accelerate the identification and optimization of novel therapeutic agents. nih.govnih.gov The integration of these computational methods will be a key driver of future research on this compound and its analogs.

AI/ML can be applied in several ways:

Predictive Modeling: Using quantitative structure-activity relationship (QSAR) models to predict the biological activity of virtual analogs, allowing researchers to prioritize the synthesis of the most promising compounds. nih.gov

De Novo Drug Design: Employing generative models to design entirely new molecules based on the this compound scaffold, optimized for desired properties like high potency and low predicted toxicity.

Target Identification and Deconvolution: AI algorithms can analyze large biological datasets (genomics, proteomics) to help identify or confirm the most likely protein targets of the compound. knaw.nl

Synthesis Planning: ML tools can predict and design optimal, high-yield synthetic routes, accelerating the production of new analogs for testing. nih.gov

| AI/ML Application | Description | Impact on Research |

| Predictive QSAR | Builds models correlating chemical structure with biological activity. | Prioritizes synthesis of high-potential analogs, saving time and resources. |

| Generative Models | Designs novel molecules with optimized properties from the ground up. | Expands chemical space beyond simple analoging, fostering innovation. |

| Analysis of 'Omics' Data | Identifies potential protein targets by analyzing large-scale biological data. | Accelerates mechanism of action studies and target validation. |

| Retrosynthesis Prediction | Suggests efficient chemical synthesis pathways for novel compounds. | Streamlines the chemical synthesis and production of new analogs. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(2-Phenoxyethyl)pyrrolidin-3-ol, and what key intermediates are involved?

- Methodological Answer : The synthesis typically involves coupling a pyrrolidin-3-ol scaffold with a phenoxyethyl group. A common approach includes nucleophilic substitution or reductive amination. For example, the hydroxyl group on pyrrolidin-3-ol may be protected (e.g., using tert-butyldimethylsilyl ether) to prevent side reactions during alkylation with 2-phenoxyethyl halides . Catalysts like palladium or copper can facilitate coupling under controlled temperatures (60–100°C) in solvents such as DMF or THF . Post-synthesis deprotection and purification (e.g., column chromatography) are critical to isolate the final product.

Q. What safety precautions are essential when handling pyrrolidin-3-ol derivatives in laboratory settings?

- Methodological Answer : General safety protocols include:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS H315/H319) .

- Ventilation : Work in a fume hood to minimize inhalation risks (GHS H335) .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste.

- First Aid : Immediate rinsing with water for skin/eye exposure and medical consultation for ingestion .

Q. How is the purity of this compound validated in synthesis workflows?

- Methodological Answer : Analytical techniques include:

- HPLC/GC : To quantify purity (>95% typically required for research-grade compounds).

- NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity (e.g., δ 3.5–4.0 ppm for pyrrolidine protons, δ 6.8–7.2 ppm for aromatic phenoxy signals) .

- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., m/z calculated for C₁₂H₁₇NO₂: 207.1259) .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are effective?

- Methodological Answer : Enantiomeric purity is critical for biological activity studies. Strategies include:

- Asymmetric Catalysis : Use of chiral ligands (e.g., BINAP or salen complexes) in palladium-catalyzed alkylation to induce stereochemistry at the pyrrolidine C3 position .

- Resolution Techniques : Diastereomeric salt formation with tartaric acid derivatives followed by recrystallization .

- Enzymatic Methods : Lipases or esterases for kinetic resolution of racemic mixtures .

Q. What structural modifications to this compound enhance its biological activity, and how are structure-activity relationships (SAR) studied?

- Methodological Answer :

- Functional Group Replacement : Substitute the phenoxy group with electron-withdrawing (e.g., Cl) or donating (e.g., OCH₃) groups to modulate receptor binding .

- Scaffold Hybridization : Attach fluorinated groups (e.g., CF₃) to the pyrrolidine ring to improve metabolic stability .

- SAR Tools : Computational docking (e.g., AutoDock) and in vitro assays (e.g., enzyme inhibition, receptor binding) correlate structural changes with activity .

Q. How do conflicting spectroscopic data (e.g., NMR shifts) for pyrrolidin-3-ol derivatives arise, and how are they resolved?

- Methodological Answer : Discrepancies may stem from:

- Solvent Effects : Deuterated solvents (CDCl₃ vs. DMSO-d₆) alter proton shifts; reference internal standards (TMS) for calibration .

- Dynamic Stereochemistry : Chair flipping in pyrrolidine rings causes peak splitting; variable-temperature NMR (VT-NMR) can identify conformational exchange .

- Impurity Interference : Trace solvents or byproducts mimic peaks; use 2D NMR (COSY, HSQC) to assign signals unambiguously .

Q. What computational methods predict the pharmacokinetic properties of this compound?

- Methodological Answer :

- ADMET Prediction : Tools like SwissADME or ADMETLab estimate logP (lipophilicity), CYP450 metabolism, and blood-brain barrier permeability based on molecular descriptors .

- Molecular Dynamics (MD) : Simulations (e.g., GROMACS) model interactions with lipid bilayers to assess membrane permeability .

- QSAR Models : Machine learning algorithms (e.g., Random Forest) correlate structural features with solubility and bioavailability .

Data Contradiction Analysis

Q. Why do biological activity reports for pyrrolidin-3-ol derivatives vary across studies?

- Methodological Answer : Variations arise due to:

- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times alter IC₅₀ values .

- Stereochemical Purity : Unresolved enantiomers may exhibit divergent activities (e.g., (S)- vs. (R)-isomers in receptor binding) .

- Solubility Factors : Use of DMSO vs. aqueous buffers impacts compound availability in vitro .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.